

Application Notes and Protocols for Treating Cancer Cell Lines with Cyanopyrimidine Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Cyano-2-hydroxypyrimidine

Cat. No.: B160206

[Get Quote](#)

Introduction: The Therapeutic Promise of Cyanopyrimidines in Oncology

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. Among the promising classes of small molecule inhibitors, cyanopyrimidine derivatives have emerged as a focal point of intensive research. These heterocyclic compounds possess a privileged scaffold that allows for versatile chemical modifications, leading to the development of potent and selective inhibitors of various protein kinases and signaling pathways implicated in tumorigenesis and cancer progression.^{[1][2][3]}

Cyanopyrimidine-based compounds have demonstrated a broad spectrum of anticancer activities, including the inhibition of key regulators of cell proliferation, survival, and angiogenesis. Notably, derivatives of this scaffold have been shown to target critical signaling nodes such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, Pim-1 kinase, and receptor tyrosine kinases like VEGFR-2 and HER-2.^{[2][4][5][6]} Dysregulation of these pathways is a common feature in many malignancies, making them attractive targets for therapeutic intervention.^{[4][7][8]} The mechanism of action of many cyanopyrimidine compounds involves the induction of cell cycle arrest and apoptosis, highlighting their potential to selectively eliminate cancer cells.^{[1][3][6][9]}

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of cyanopyrimidine compounds in a cancer cell line-based research setting. The following protocols are designed to be robust and reproducible, offering a systematic approach to evaluating the biological effects of these compounds, from initial cytotoxicity screening to in-depth mechanistic studies.

I. Initial Compound Handling and Preparation

Proper handling and preparation of cyanopyrimidine compounds are critical for obtaining accurate and reproducible experimental results. The following guidelines should be strictly adhered to.

1.1. Reconstitution of Lyophilized Compounds:

- **Rationale:** Most small molecule inhibitors are supplied as a lyophilized powder. To ensure accurate dosing, it is essential to create a concentrated stock solution in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its compatibility with most cell culture media at low final concentrations.
- **Protocol:**
 - Briefly centrifuge the vial of the lyophilized cyanopyrimidine compound to ensure all the powder is at the bottom.
 - Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of high-purity, sterile-filtered DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
 - Gently vortex or sonicate the vial until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
 - Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.
 - Store the aliquots at -20°C or -80°C, protected from light.

1.2. Preparation of Working Solutions:

- Rationale: The concentrated DMSO stock solution must be diluted to the final desired concentrations in cell culture medium immediately before treating the cells. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control, to avoid solvent-induced artifacts.
- Protocol:
 - Thaw a single aliquot of the cyanopyrimidine stock solution at room temperature.
 - Perform serial dilutions of the stock solution in complete cell culture medium to prepare the final working concentrations.
 - Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability or behavior (typically $\leq 0.5\%$).
 - Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound.

II. Cell Line Selection and Culture

The choice of cancer cell lines is a critical determinant of the experimental outcome and its translational relevance.

- Rationale: Different cancer cell lines exhibit varying genetic backgrounds and dependencies on specific signaling pathways. Therefore, it is advisable to screen cyanopyrimidine compounds against a panel of cell lines representing the cancer type of interest. For compounds targeting a specific pathway (e.g., JAK/STAT), include cell lines with known dysregulation of that pathway as positive controls.
- General Cell Culture Protocol:
 - Culture the selected cancer cell lines in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).
 - Maintain the cells in a humidified incubator at 37°C with 5% CO2.

- Routinely monitor the cells for confluence and passage them before they become overgrown to maintain them in the exponential growth phase.
- Periodically test the cell lines for mycoplasma contamination.

III. Assessment of Cytotoxicity and Cell Viability

A primary objective in evaluating a novel anticancer compound is to determine its effect on cancer cell viability and proliferation. Tetrazolium reduction assays like MTT and XTT are widely used for this purpose due to their simplicity and suitability for high-throughput screening.[10] [11]

3.1. Principle of MTT and XTT Assays:

These colorimetric assays measure the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT or XTT) to a colored formazan product.[10][12] The amount of formazan produced is directly proportional to the number of metabolically active cells. A key difference is that the formazan product of MTT is insoluble and requires a solubilization step, while the XTT formazan product is water-soluble.[11]

3.2. Detailed Protocol for XTT Assay:

- Cell Seeding: Seed the cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium. Allow the cells to adhere and grow for 24 hours.
- Compound Treatment: Prepare serial dilutions of the cyanopyrimidine compound in culture medium. Remove the old medium from the wells and add 100 μ L of the medium containing the compound at various concentrations. Include wells for untreated controls and a vehicle control (medium with DMSO).[13]
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]
- XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing

the XTT reagent with an electron-coupling reagent.

- Reagent Addition: Add 50 μ L of the XTT labeling mixture to each well and gently swirl the plate to mix.
- Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.[10]
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
- Data Analysis:
 - Subtract the absorbance of the medium blank (wells with medium but no cells) from all other readings.
 - Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
 - Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Parameter	Recommendation	Rationale
Cell Seeding Density	5,000 - 10,000 cells/well	Ensures cells are in an exponential growth phase during treatment.
Treatment Duration	24, 48, 72 hours	Allows for the assessment of time-dependent effects.
Compound Concentration Range	Logarithmic scale (e.g., 0.01 μ M to 100 μ M)	To accurately determine the IC50 value.
Vehicle Control	Same concentration of DMSO as the highest compound concentration	To control for any effects of the solvent on cell viability.
XTT Incubation Time	2 - 4 hours	Optimal time for formazan development, may require optimization.

IV. Analysis of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, it is essential to perform apoptosis assays. Flow cytometry-based methods are powerful tools for quantifying apoptotic cells.[\[14\]](#)[\[15\]](#)[\[16\]](#)

4.1. Annexin V and Propidium Iodide (PI) Staining:

- Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[\[14\]](#)[\[17\]](#) Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[\[14\]](#)[\[18\]](#) Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[\[17\]](#) By using both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).[\[14\]](#)[\[17\]](#)

4.2. Detailed Protocol for Annexin V/PI Staining:

- Cell Treatment: Seed cells in 6-well plates and treat them with the cyanopyrimidine compound at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours). Include an untreated and a vehicle control.
- Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.[\[17\]](#)
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Acquire data for at least 10,000 events per sample.
- Data Analysis: Create a dot plot of PI fluorescence versus Annexin V-FITC fluorescence to differentiate the cell populations:
 - Lower-left quadrant: Viable cells (Annexin V- / PI-)
 - Lower-right quadrant: Early apoptotic cells (Annexin V+ / PI-)
 - Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+ / PI+)
 - Upper-left quadrant: Necrotic cells (Annexin V- / PI+)

V. Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle progression. Flow cytometry analysis of DNA content is a standard method to investigate these effects.

5.1. Principle of Propidium Iodide (PI) Staining for DNA Content:

PI is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the cellular DNA content can be quantified. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

5.2. Detailed Protocol for Cell Cycle Analysis:

- Cell Treatment: Treat cells with the cyanopyrimidine compound as described for the apoptosis assay.
- Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.[\[19\]](#)[\[20\]](#) Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.[\[19\]](#)[\[20\]](#)
- Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.[\[19\]](#)[\[20\]](#) RNase A is included to degrade RNA and ensure that PI staining is specific to DNA.
- Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[\[20\]](#)
- Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the fluorescence intensity of PI.
- Data Analysis: Generate a histogram of the PI fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

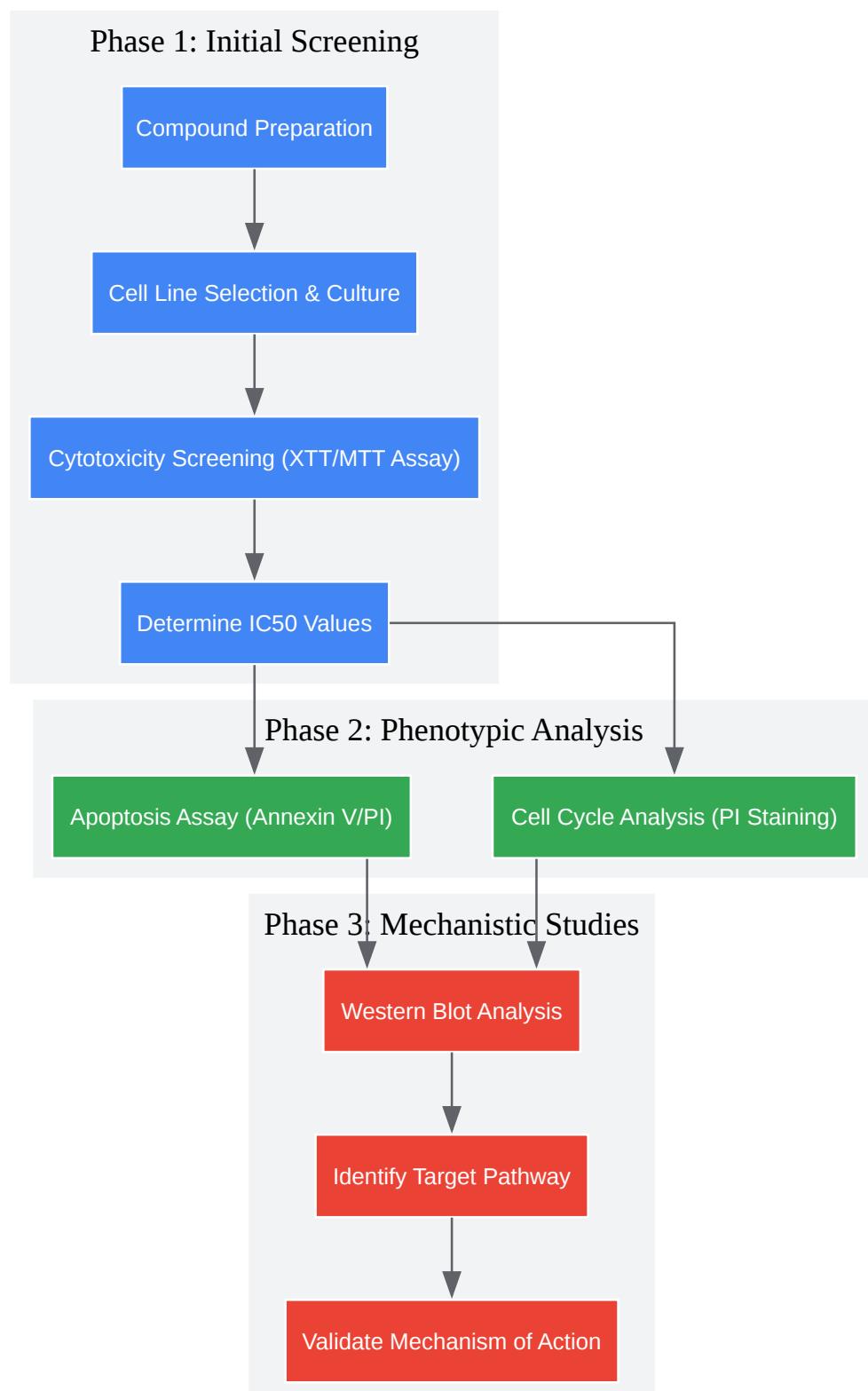
VI. Mechanistic Studies: Western Blot Analysis of Signaling Pathways

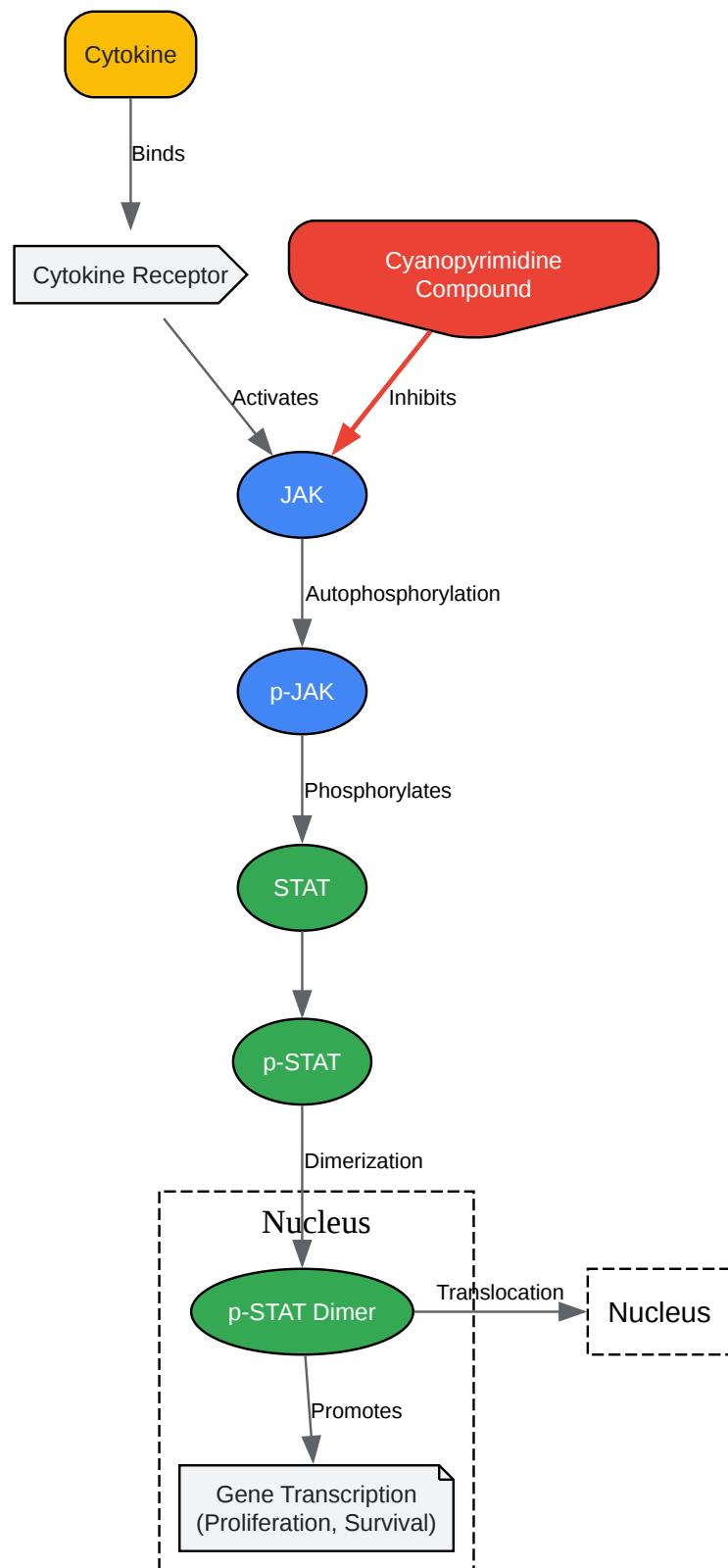
To elucidate the molecular mechanism of action of the cyanopyrimidine compounds, it is crucial to investigate their effects on specific signaling pathways. Western blotting is a widely used technique for this purpose, allowing for the detection and quantification of specific proteins.[\[21\]](#)[\[22\]](#)

6.1. Principle of Western Blotting:

Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the protein of interest.[\[22\]](#) By using antibodies that recognize total and phosphorylated forms of a protein, it is possible to assess the activation state of a signaling pathway.

6.2. Detailed Protocol for Western Blot Analysis:


- **Cell Treatment and Lysis:** Treat cells with the cyanopyrimidine compound for a shorter duration (e.g., 1, 6, 24 hours) to capture early signaling events. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[\[23\]](#)
- **Protein Quantification:** Determine the protein concentration of each cell lysate using a BCA or Bradford protein assay.[\[13\]](#)
- **SDS-PAGE and Protein Transfer:** Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[\[24\]](#) Incubate the membrane with a primary antibody specific to the target protein (e.g., total STAT3, phospho-STAT3, cleaved caspase-3) overnight at 4°C.[\[21\]\[24\]](#)
- **Secondary Antibody Incubation and Detection:** Wash the membrane to remove unbound primary antibody. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[\[21\]](#) After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.[\[24\]](#)
- **Data Analysis:** Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. For phosphorylation studies, calculate the ratio of the phosphorylated protein to the total protein.


Target Pathway	Key Proteins to Analyze by Western Blot	Rationale
JAK/STAT Pathway	p-JAK1/2, Total JAK1/2, p-STAT3, Total STAT3	To assess the inhibition of this key proliferation and survival pathway. [4] [25]
Apoptosis Pathway	Cleaved Caspase-3, Cleaved PARP, Bcl-2, Mcl-1	To confirm apoptosis induction and investigate the involvement of specific apoptosis regulators. [3] [18]
Cell Cycle Regulation	Cyclin D1, CDK4/6, p21, p27	To investigate the molecular basis of cell cycle arrest.

VII. Visualization of Workflows and Pathways

Clear visualization of experimental workflows and signaling pathways is essential for understanding and communicating the research.

Experimental Workflow for Evaluating Cyanopyrimidine Compounds

[Click to download full resolution via product page](#)

Inhibition of the JAK/STAT pathway by a cyanopyrimidine compound.

VIII. Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of cyanopyrimidine compounds in cancer cell lines. By systematically assessing their effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can gain valuable insights into their therapeutic potential and mechanism of action. Further investigations could involve exploring the efficacy of these compounds in 3D cell culture models (spheroids), in combination with other anticancer agents, and ultimately, in preclinical animal models to validate their *in vivo* antitumor activity. The continued exploration of the cyanopyrimidine scaffold holds significant promise for the development of novel and effective targeted cancer therapies.

References

- University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [\[Link\]](#)
- Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [\[Link\]](#)
- Owen, K. L., Brockwell, N. K., & Parker, B. S. (2020). Targeting the JAK/STAT pathway in solid tumors.
- Khan, M. A., et al. (2021). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. *Frontiers in Oncology*, 11, 638322. [\[Link\]](#)
- Biocompare. Flow Cytometry Modernizes Apoptosis Assays. [\[Link\]](#)
- Lee, S. H., & Kim, Y. J. (2016). Assaying cell cycle status using flow cytometry. *Current protocols in stem cell biology*, 38(1), 1B.6.1–1B.6.11. [\[Link\]](#)
- Agilent. Apoptosis Assays by Flow Cytometry. [\[Link\]](#)
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. *Bio-protocol*, 6(19), e1954. [\[Link\]](#)
- Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. *Medium*. [\[Link\]](#)
- Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. *STAR protocols*, 6(1), 103605. [\[Link\]](#)
- El-Sayed, N. A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. *Molecules*, 30(7), 1453. [\[Link\]](#)
- Rios Medrano, C. C., et al. (2021). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. *STAR protocols*, 2(4), 100913. [\[Link\]](#)

- Targeted Oncology. JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. [\[Link\]](#)
- El-Naggar, A. M., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. *Molecules*, 25(21), 4928. [\[Link\]](#)
- El-Adl, K., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. *ACS omega*, 8(22), 19579–19597. [\[Link\]](#)
- BPS Bioscience.
- Abbas, H. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. *Molecules*, 27(20), 6902. [\[Link\]](#)
- Sordella, R., Bell, D. W., Haber, D. A., & Settleman, J. (2004).
- El-Sayed, N. A., et al. (2025). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. *Molecules*, 30(7), 1453. [\[Link\]](#)
- Sharma, S. V., Haber, D. A., & Settleman, J. (2010). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration-Approved Drugs. *Journal of Biomolecular Screening*, 15(1), 3-12.
- Ercan, D., et al. (2015). Optimizing the Sequence of Anti-EGFR–Targeted Therapy in EGFR-Mutant Lung Cancer. *Molecular Cancer Therapeutics*, 14(2), 542-552.
- Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. *The New England journal of medicine*, 358(11), 1160–1174.
- Marzagalli, M., et al. (2016). Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells? *Cancers*, 8(11), 103.
- Remon, J., & Besse, B. (2017). EGFR tyrosine kinase inhibitors as first-line therapy in advanced EGFR mutation-positive non-small cell lung cancer: strategies to improve clinical outcome.
- Al-Salama, Z. T. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. *Saudi Pharmaceutical Journal*, 30(5), 517-536.
- Bryan, M. C., & Miller, W. R. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. *Future medicinal chemistry*, 12(17), 1545–1566.
- Bryan, M. C., & Miller, W. R. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. *Future Medicinal Chemistry*, 12(17), 1545-1566.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 6. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biocompare.com [biocompare.com]
- 15. agilent.com [agilent.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.cellsignal.com [blog.cellsignal.com]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. medium.com [medium.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. CST | Cell Signaling Technology [cellsignal.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Treating Cancer Cell Lines with Cyanopyrimidine Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160206#protocol-for-treating-cancer-cell-lines-with-cyanopyrimidine-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com